S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is a chemical compound known for its unique structure and properties It is an ester of ethanethioic acid and features a sulfonyl group attached to a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate typically involves the reaction of ethanethioic acid with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include ethanethioic acid, nonane-1-sulfonyl chloride, and a suitable base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonamide or sulfonate esters.
Wissenschaftliche Forschungsanwendungen
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate involves its interaction with molecular targets through its sulfonyl and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-[6-(4-Biphenylyl)hexyl] ethanethioate
- S-(6-nonylsulfonylhexyl) ethanethioate
Uniqueness
S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate is unique due to its specific alkyl chain length and the presence of both sulfonyl and ester functional groups
Eigenschaften
CAS-Nummer |
489751-56-6 |
---|---|
Molekularformel |
C17H34O3S2 |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
S-(6-nonylsulfonylhexyl) ethanethioate |
InChI |
InChI=1S/C17H34O3S2/c1-3-4-5-6-7-9-12-15-22(19,20)16-13-10-8-11-14-21-17(2)18/h3-16H2,1-2H3 |
InChI-Schlüssel |
OBYMQIYDMAVJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCS(=O)(=O)CCCCCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.